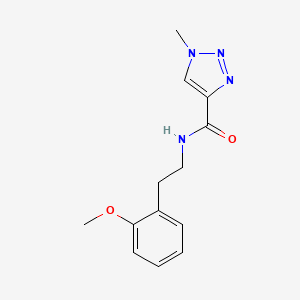
N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors, which could provide a hint about the potential targets of this compound .
Pharmacokinetics
Similar compounds are known to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions such as glucuronide or sulfate conjugate formation can also be expected .
Biological Activity
N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article focuses on the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The compound is synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the triazole ring from appropriate precursors.
- Carboxamide Formation : The carboxamide group is introduced through amide coupling reactions with carboxylic acids.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against multiple cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 (Breast Cancer) | 5.0 |
| Triazole Derivative B | HCT-116 (Colon Cancer) | 3.5 |
| This compound | HepG2 (Liver Cancer) | TBD |
The mechanism of action often involves the inhibition of key enzymes related to cell proliferation and survival pathways.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.
The biological activity of this compound may involve:
- Inhibition of Enzyme Activity : Similar triazoles have been shown to inhibit enzymes such as thymidylate synthase and topoisomerases.
- Induction of Apoptosis : Compounds in this class can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have explored the biological effects of triazole derivatives:
-
Study on Anticancer Efficacy : A study evaluated the effects of triazole derivatives on MCF-7 cells and found that certain modifications enhanced cytotoxicity significantly.
"The introduction of electron-donating groups on the phenyl ring notably increased the anticancer activity against MCF-7 cells" .
-
Antimicrobial Evaluation : Another study assessed various triazoles against Gram-positive and Gram-negative bacteria and found promising results for compounds similar to this compound.
"The compound exhibited strong inhibition against both E. coli and S. aureus strains" .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-17-9-11(15-16-17)13(18)14-8-7-10-5-3-4-6-12(10)19-2/h3-6,9H,7-8H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOZSRQOHZMHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














